JNJ-28312141

Content Navigation

CAS Number

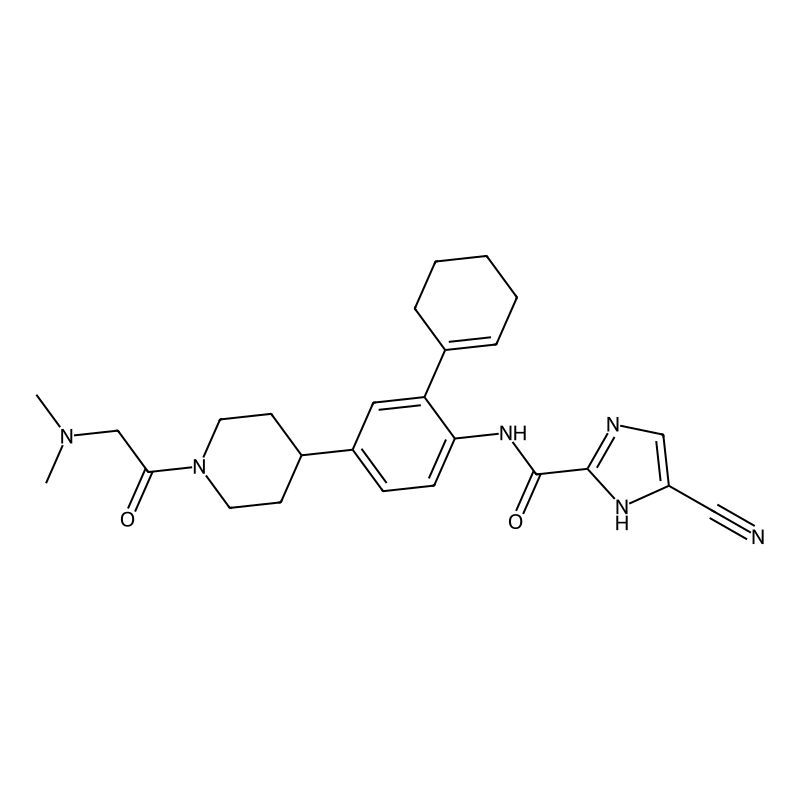

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

JNJ-28312141 (CAS 885692-52-4, monohydrochloride salt) is a highly potent, orally bioavailable dual inhibitor of colony-stimulating factor-1 receptor (CSF-1R/FMS) and FMS-related receptor tyrosine kinase-3 (FLT3)[1]. With a biochemical IC50 of 0.69 nM for CSF-1R, it is primarily procured for advanced preclinical modeling of acute myeloid leukemia (AML), tumor-associated macrophage (TAM) depletion, and metastatic bone erosion [1]. Unlike earlier-generation or broad-spectrum kinase inhibitors, JNJ-28312141 is engineered with a narrow selectivity profile, restricting its primary sub-100 nM activity to a tight cluster of kinases including CSF-1R, FLT3, KIT, AXL, and TRKA [2]. The monohydrochloride salt form ensures reliable aqueous solubility and reproducible oral bioavailability, making it a benchmark compound for translating in vitro macrophage and osteoclast assays into robust in vivo xenograft and bone-lesion models [1].

Research Fit

References

- [1] Manthey CL, et al. 'JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia.' Mol Cancer Ther. 2009 Nov;8(11):3151-61.

- [2] PubChem Compound Summary for CID 11676971, 4-cyano-N-(2-(1-cyclohexen-1-yl)-4-(1-((dimethylamino)acetyl)-4-piperidinyl)phenyl)-1H-imidazole-2-carboxamide.

Procuring generic broad-spectrum receptor tyrosine kinase (RTK) inhibitors (e.g., sunitinib) or standard-of-care bisphosphonates (e.g., zoledronate) as substitutes for JNJ-28312141 fundamentally compromises study design in tumor microenvironment research [1]. Broad-spectrum RTK inhibitors introduce confounding off-target cytotoxicities that obscure the specific role of the CSF-1/CSF-1R axis in macrophage survival and tumor angiogenesis. Conversely, substituting with bisphosphonates fails to address the upstream kinase signaling driving osteoclastogenesis; zoledronate merely targets mature osteoclasts, whereas JNJ-28312141 blocks the differentiation pathway entirely [1]. Furthermore, attempting to use the free base form (CAS 1149939-55-8) instead of the validated monohydrochloride salt (CAS 885692-52-4) can lead to erratic dissolution profiles in standard oral gavage vehicles, resulting in inconsistent pharmacokinetic exposures during chronic in vivo dosing regimens [1].

Substitution Risk

Superior In Vivo Osteoclast Suppression in Metastatic Bone Models

In comparative in vivo studies using the MRMT-1 mammary carcinoma bone metastasis model, JNJ-28312141 demonstrated a profound advantage over standard bisphosphonate therapy[1]. While zoledronate reduced tumor-associated TRAP+ osteoclasts by 64%, JNJ-28312141 achieved a ~95% reduction at a 20 mg/kg dose [1]. This near-complete ablation of osteoclasts prevents severe cortical and trabecular bone lesions more effectively than downstream anti-resorptive agents [1].

| Evidence Dimension | Reduction of tumor-associated TRAP+ osteoclasts |

| Target Compound Data | ~95% reduction (at 20 mg/kg p.o.) |

| Comparator Or Baseline | 64% reduction (Zoledronate) |

| Quantified Difference | 31% greater absolute reduction in osteoclasts compared to standard-of-care bisphosphonate |

| Conditions | Rat MRMT-1 mammary carcinoma tibial inoculation model |

Buyers modeling tumor-induced osteolysis must procure JNJ-28312141 to effectively block upstream CSF-1-dependent osteoclastogenesis, a mechanism not addressed by conventional bisphosphonates.

Kinase Selectivity Profile for Clean Phenotypic Readouts

JNJ-28312141 is engineered for high target precision, exhibiting a biochemical IC50 of 0.69 nM for CSF-1R and 21 nM for FLT3-dependent cellular proliferation [1]. Crucially, kinome profiling reveals it inhibits only five other tested kinases at concentrations below 100 nM [2]. This narrow selectivity profile stands in stark contrast to promiscuous multi-kinase inhibitors like sunitinib, which hit dozens of targets and complicate the interpretation of macrophage or leukemia depletion assays[2].

| Evidence Dimension | Number of off-target kinases inhibited at <100 nM |

| Target Compound Data | Only 5 off-target kinases (including FLT3, KIT, AXL, TRKA) |

| Comparator Or Baseline | Dozens of off-target kinases (Broad-spectrum RTK inhibitors e.g., Sunitinib) |

| Quantified Difference | Significantly narrower kinome footprint ensuring target-specific phenotypic responses |

| Conditions | Recombinant kinase panel profiling and cellular proliferation assays |

Procurement of this highly selective inhibitor ensures that observed reductions in tumor-associated macrophages or AML xenograft growth are specifically driven by CSF-1R/FLT3 blockade.

Formulation Compatibility and In Vivo Processability

The procurement of the monohydrochloride salt of JNJ-28312141 (CAS 885692-52-4) rather than the free base is critical for maintaining consistent in vivo exposures [1]. The HCl salt is specifically validated for daily oral (p.o.) administration, achieving dose-dependent plasma concentrations that correlate directly with marked reductions in F4/80+ tumor-associated macrophages and elevated plasma CSF-1 biomarkers [1]. At 50–100 mg/kg doses, this formulation reliably suppresses H460 lung adenocarcinoma and MV-4-11 AML xenograft growth without requiring complex or highly toxic lipid-based delivery vehicles [1].

| Evidence Dimension | In vivo oral dosing reproducibility and formulation stability |

| Target Compound Data | Validated for daily p.o. dosing (25-100 mg/kg) with linear biomarker correlation |

| Comparator Or Baseline | Erratic absorption and complex vehicle requirements (Free base forms) |

| Quantified Difference | Eliminates the need for specialized lipid formulations while maintaining high systemic exposure |

| Conditions | Daily oral gavage in nude mice bearing H460 or MV-4-11 xenografts |

Selecting the HCl salt form guarantees straightforward formulation for chronic oral dosing studies, minimizing vehicle-related toxicities and inter-subject pharmacokinetic variability.

In Vivo Modeling of Tumor-Associated Macrophage (TAM) Depletion

Due to its potent CSF-1R inhibition and validated oral bioavailability, JNJ-28312141 is the ideal agent for studies aiming to deplete F4/80+ TAMs in solid tumor microenvironments [1]. It is specifically procured to investigate the role of macrophages in tumor angiogenesis and immune evasion, particularly in lung adenocarcinoma (e.g., H460) models where the tumor cells themselves do not express CSF-1R [1].

Preclinical Development of Acute Myeloid Leukemia (AML) Therapeutics

JNJ-28312141's dual activity against CSF-1R and FLT3 makes it a premium benchmark compound for AML research [1]. It is highly suited for in vivo xenograft models utilizing ITD-FLT3-dependent cell lines (such as MV-4-11), where it has been quantitatively proven to induce tumor regression, serving as a positive control for novel FLT3-targeted drug discovery[1].

Osteolytic Bone Disease and Metastasis Assays

Because it suppresses osteoclastogenesis upstream of mature osteoclast function, this compound is superior to bisphosphonates for modeling the prevention of tumor-induced bone erosion[1]. Researchers should select JNJ-28312141 when establishing MRMT-1 mammary carcinoma bone metastasis models or when evaluating the mechanistic link between CSF-1 signaling and trabecular bone loss[1].

Kinase Selectivity Benchmarking in Macrophage Biology

In fundamental immunological research, JNJ-28312141 serves as a high-precision chemical probe [1]. Its narrow kinome profile allows researchers to isolate the specific effects of CSF-1R/FLT3 blockade without the confounding off-target cytotoxicity associated with broader RTK inhibitors, ensuring clean phenotypic readouts in macrophage differentiation and survival assays[1].

Application Fit Matrix

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

JNJ-28312141

2: Illig CR, Manthey CL, Wall MJ, Meegalla SK, Chen J, Wilson KJ, Ballentine SK, Desjarlais RL, Schubert C, Crysler CS, Chen Y, Molloy CJ, Chaikin MA, Donatelli RR, Yurkow E, Zhou Z, Player MR, Tomczuk BE. Optimization of a potent class of arylamide colony-stimulating factor-1 receptor inhibitors leading to anti-inflammatory clinical candidate 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]pheny l]-1H-imidazole-2-carboxamide (JNJ-28312141). J Med Chem. 2011 Nov 24;54(22):7860-83. doi: 10.1021/jm200900q. Epub 2011 Oct 31. PubMed PMID: 22039836.

3: Manthey CL, Johnson DL, Illig CR, Tuman RW, Zhou Z, Baker JF, Chaikin MA, Donatelli RR, Franks CF, Zeng L, Crysler C, Chen Y, Yurkow EJ, Boczon L, Meegalla SK, Wilson KJ, Wall MJ, Chen J, Ballentine SK, Ott H, Baumann C, Lawrence D, Tomczuk BE, Molloy CJ. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia. Mol Cancer Ther. 2009 Nov;8(11):3151-61. doi: 10.1158/1535-7163.MCT-09-0255. Epub 2009 Nov 3. PubMed PMID: 19887542.

Explore Compound Types